molecular formula C11H22O2 B12661296 2-Methylpentyl 2-methylbutyrate CAS No. 83783-88-4

2-Methylpentyl 2-methylbutyrate

Cat. No.: B12661296
CAS No.: 83783-88-4
M. Wt: 186.29 g/mol
InChI Key: RVVHHUUVQYONCR-UHFFFAOYSA-N
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Description

2-Methylpentyl 2-methylbutyrate is an organic ester compound with the molecular formula C11H22O2. It is known for its fruity aroma, which makes it a valuable component in the fragrance and flavor industries. The compound is also referred to as 2-methylpentyl 2-methylbutanoate and has a molecular weight of 186.29 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methylpentyl 2-methylbutyrate can be synthesized through the esterification of 2-methylbutanoic acid with 2-methyl-1-pentanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the ester product .

Industrial Production Methods: In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The reactants are mixed in large reactors, and the reaction is catalyzed by acids. The product is then purified through distillation to obtain the desired ester with high purity .

Chemical Reactions Analysis

Types of Reactions: 2-Methylpentyl 2-methylbutyrate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to its corresponding alcohol and carboxylic acid.

    Oxidation: The ester can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the ester to its corresponding alcohols.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed:

    Hydrolysis: 2-methylbutanoic acid and 2-methyl-1-pentanol.

    Oxidation: Various oxidized products depending on the conditions.

    Reduction: Corresponding alcohols.

Scientific Research Applications

2-Methylpentyl 2-methylbutyrate has several applications in scientific research:

    Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.

    Biology: Investigated for its potential effects on biological systems and its role in natural product synthesis.

    Medicine: Explored for its potential therapeutic properties and as a component in drug formulations.

    Industry: Widely used in the fragrance and flavor industries due to its pleasant aroma

Mechanism of Action

The mechanism of action of 2-methylpentyl 2-methylbutyrate involves its interaction with specific molecular targets and pathways. As an ester, it can undergo hydrolysis to release its constituent alcohol and acid, which may then interact with biological systems. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

    Methyl butyrate: Known for its fruity aroma, used in flavorings and fragrances.

    Ethyl butyrate: Another ester with a fruity smell, commonly used in the food industry.

    Butyl butyrate: Used in perfumes and as a flavoring agent.

Uniqueness: 2-Methylpentyl 2-methylbutyrate stands out due to its specific molecular structure, which imparts a unique aroma profile. Its combination of 2-methylbutanoic acid and 2-methyl-1-pentanol makes it distinct from other esters, providing unique properties and applications .

Biological Activity

Chemical Identity and Properties
2-Methylpentyl 2-methylbutyrate is an ester compound with the molecular formula C11H22O2\text{C}_{11}\text{H}_{22}\text{O}_2 and a molecular weight of approximately 186.29 g/mol. It is known for its fruity aroma and is primarily used in flavoring and fragrance applications. The compound can be synthesized through the esterification of 2-methylbutyric acid with 2-methylpentanol.

Toxicological Profile

The biological activity of this compound has been studied to assess its safety and potential health effects. According to safety data sheets, the compound can cause skin and eye irritation upon contact, indicating a need for caution during handling. The acute toxicity levels are not well-documented, but the potential for irritation suggests that exposure should be minimized .

Cytotoxicity and Antiproliferative Effects

In vitro studies on related compounds have shown that esters can influence cell viability and proliferation. For instance, certain volatile compounds have been shown to reduce cell viability in cancer cell lines, indicating that similar effects may be observed with this compound. The mechanism often involves the modulation of oxidative stress pathways, leading to increased reactive oxygen species (ROS) production .

Case Study 1: Antioxidant Activity

A study examined the antioxidant properties of various esters, including those structurally related to this compound. The findings suggested that these compounds could scavenge free radicals effectively, contributing to their potential therapeutic applications in reducing oxidative stress-related diseases.

Case Study 2: Flavoring Agents and Health Implications

Another case study focused on the use of flavoring agents in food products. It highlighted how esters like this compound are generally recognized as safe (GRAS) when used in food applications but emphasized the importance of understanding their biological interactions at higher concentrations.

Summary of Biological Activities

Activity Description
Irritation Potential Causes skin and eye irritation; safety precautions necessary.
Antimicrobial Potential antibacterial activity against pathogens like MRSA.
Cytotoxicity May reduce viability in cancer cell lines; potential for antiproliferative effects.
Antioxidant Capable of scavenging free radicals; implications for oxidative stress management.

Properties

CAS No.

83783-88-4

Molecular Formula

C11H22O2

Molecular Weight

186.29 g/mol

IUPAC Name

2-methylpentyl 2-methylbutanoate

InChI

InChI=1S/C11H22O2/c1-5-7-9(3)8-13-11(12)10(4)6-2/h9-10H,5-8H2,1-4H3

InChI Key

RVVHHUUVQYONCR-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)COC(=O)C(C)CC

Origin of Product

United States

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